Methyl5-(bromomethyl)oxazole-2-carboxylate
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Overview
Description
Methyl 5-(bromomethyl)oxazole-2-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a bromomethyl group at the 5-position and a carboxylate ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxazole precursor with bromomethyl reagents under controlled conditions. For instance, the cyclization can be achieved using NH₂OH·HCl in refluxing methanol for 2-3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(bromomethyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazole derivatives, while oxidation reactions can lead to the formation of oxazole-2-carboxylic acids .
Scientific Research Applications
Methyl 5-(bromomethyl)oxazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(bromomethyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromobenzo[d]oxazole-2-carboxylate: Similar structure but with a benzoxazole ring.
Methyl 2-bromothiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
Methyl 5-(bromomethyl)oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6BrNO3 |
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Molecular Weight |
220.02 g/mol |
IUPAC Name |
methyl 5-(bromomethyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3 |
InChI Key |
RHTUULDLZQLKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(O1)CBr |
Origin of Product |
United States |
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